REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](CBr)=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[CH3:13][S-:14].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:14][CH3:13])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.285 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen for 60 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
chloroform (50 ml) was added
|
Type
|
CUSTOM
|
Details
|
the rsidual solid was removed by filtration
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)SC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |